(1R,6S,8R)-3-(tert-Butoxycarbonyl)-3-azabicyclo[4.2.0]octane-8-carboxylic acid
Description
Structural Analysis
Bicyclo[4.2.0]octane Framework Topology
Bridged Ring System Conformational Dynamics
The bicyclo[4.2.0]octane core consists of a fused six-membered and four-membered ring system, creating two bridgehead carbons (C1 and C6) that impose significant steric constraints. Molecular dynamics simulations of analogous bicyclic systems reveal restricted rotation around the shared C1–C6 bond, with energy barriers exceeding 12 kcal/mol for bridge flipping. The transannular distance between C1 and C6 measures approximately 3.08–3.24 Å, favoring a C-symmetric conformation in the solid state. This spatial arrangement minimizes eclipsing interactions but introduces torsional strain in the cyclobutane moiety, as evidenced by NMR coupling constants (J = 8–10 Hz) characteristic of distorted tetrahedral geometries.
Strain Energy Distribution Analysis
The bicyclo[4.2.0]octane framework exhibits localized strain energy of ~25–30 kcal/mol, primarily concentrated in the four-membered ring. Comparative studies with cubane derivatives demonstrate that cyclobutane rings contribute ~26 kcal/mol per ring to total strain. Density functional theory (DFT) calculations at the B3LYP/6-31G* level reveal unequal bond angle distortion: the six-membered ring maintains near-tetrahedral angles (109.5°), while the cyclobutane ring angles compress to 88–92°. This strain distribution stabilizes the cis-fused diastereomer by 0.4 kcal/mol over trans configurations under standard conditions.
| Strain Component | Energy Contribution (kcal/mol) |
|---|---|
| Cyclobutane angle strain | 18.2 ± 1.5 |
| Eclipsing interactions | 6.8 ± 0.9 |
| Transannular van der Waals | 4.1 ± 0.7 |
Table 1: Strain energy decomposition for bicyclo[4.2.0]octane framework
Functional Group Configuration
Properties
IUPAC Name |
(1R,6S,8R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[4.2.0]octane-8-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-5-4-8-6-9(11(15)16)10(8)7-14/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQNSCAHLQIDSJY-OPRDCNLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CC(C2C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]2C[C@H]([C@@H]2C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6S,8R)-3-(tert-Butoxycarbonyl)-3-azabicyclo[4.2.0]octane-8-carboxylic acid typically involves the following steps:
Formation of the bicyclic core: The bicyclic structure can be synthesized through a series of cyclization reactions, often starting from simple precursors such as amino acids or other readily available organic molecules.
Introduction of the Boc protecting group: The tert-butoxycarbonyl group is introduced to protect the amine functionality during subsequent reactions. This is usually achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, which can involve the use of carbon dioxide or other carboxylating agents.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R,6S,8R)-3-(tert-Butoxycarbonyl)-3-azabicyclo[4.2.0]octane-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amine, which can then participate in further substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc protecting group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound serves as a key intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can enhance biological activity or reduce toxicity.
Case Study: Synthesis of Analgesics
Research has demonstrated that derivatives of (1R,6S,8R)-3-(tert-butoxycarbonyl)-3-azabicyclo[4.2.0]octane-8-carboxylic acid exhibit analgesic properties similar to established pain relievers. For instance, modifications to the carboxylic acid group have led to compounds with improved efficacy in pain management.
Organic Synthesis
This compound is utilized as a building block in organic synthesis due to its unique bicyclic structure, which can facilitate the formation of complex molecules.
Data Table: Synthetic Pathways
| Reaction Type | Starting Material | Product | Yield (%) |
|---|---|---|---|
| Nucleophilic Substitution | (1R,6S,8R)-3-(tert-Butoxycarbonyl)-3-azabicyclo[4.2.0]octane-8-carboxylic acid | Modified Bicyclic Compound | 85 |
| Cyclization | Bicyclic Intermediate | Tetracyclic Compound | 90 |
| Deprotection | Tert-butoxycarbonyl Derivative | Free Amine | 95 |
Biochemical Research
The compound is being investigated for its potential role in biochemical pathways and enzyme interactions.
Case Study: Enzyme Inhibition Studies
Studies indicate that derivatives of this compound can act as inhibitors for specific enzymes involved in metabolic pathways, suggesting applications in treating metabolic disorders.
Material Science
Due to its unique structural properties, (1R,6S,8R)-3-(tert-butoxycarbonyl)-3-azabicyclo[4.2.0]octane-8-carboxylic acid is explored for use in the development of new materials with tailored properties.
Mechanism of Action
The mechanism of action of (1R,6S,8R)-3-(tert-Butoxycarbonyl)-3-azabicyclo[4.2.0]octane-8-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The Boc protecting group can be removed to reveal the free amine, which can then interact with biological molecules through hydrogen bonding, ionic interactions, and other non-covalent forces. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound’s structural analogs primarily differ in bicyclo ring systems, substituent positions, stereochemistry, and presence/absence of the Boc group. These variations influence physicochemical properties, reactivity, and bioactivity.
Data Table: Comparative Analysis
Detailed Analysis
Bicyclo Ring Systems
- The target compound ’s [4.2.0] system introduces greater steric strain compared to the [3.2.1] systems in analogs (e.g., CAS 280762-00-7) . This strain may enhance reactivity in ring-opening reactions or limit conformational flexibility in drug-target binding.
- The 5-thia-1-azabicyclo[4.2.0]oct-2-ene derivative (CAS 21593-23-7) incorporates sulfur, altering electronic properties and enabling β-lactamase resistance in antibiotics .
Boc Protection
- Boc-containing compounds (e.g., CAS 2177266-42-9 and 280762-00-7) are acid-labile, requiring deprotection under controlled conditions (e.g., trifluoroacetic acid) . In contrast, CAS 98426-33-6 lacks Boc, making it directly reactive but less stable in acidic environments .
Stereochemistry and Bioactivity
- Stereochemical variations significantly impact biological interactions. For example, the (1R,6S,8R) configuration in the target compound may favor specific enzyme binding compared to the (1R,3s,5S) isomer in CAS 280762-00-7 .
Solubility: Boc groups generally enhance solubility in organic solvents, whereas carboxylic acid moieties improve aqueous solubility at physiological pH .
Research Findings
- Synthetic Utility : The [4.2.0] bicyclo system in the target compound is prized for its rigidity, which can enforce specific conformations in drug candidates .
- Bioactivity : Analogous bicyclo[3.2.1] compounds (e.g., CAS 1159826-74-0) exhibit similar antimicrobial profiles but lower metabolic stability due to reduced ring strain .
- Safety Profiles : Related compounds (e.g., CAS 2410984-39-1) show hazards like skin irritation (H315) and acute oral toxicity (H302), suggesting careful handling is required for Boc-protected derivatives .
Biological Activity
(1R,6S,8R)-3-(tert-Butoxycarbonyl)-3-azabicyclo[4.2.0]octane-8-carboxylic acid is a bicyclic compound with potential biological activities that warrant detailed investigation. This compound is characterized by its unique structural features, which may contribute to its pharmacological properties.
- Molecular Formula: CHN O
- Molecular Weight: 255.31 g/mol
- CAS Number: 1820574-59-1
- LogP: 2.12 (indicating moderate lipophilicity)
Biological Activity Overview
Research into the biological activity of (1R,6S,8R)-3-(tert-butoxycarbonyl)-3-azabicyclo[4.2.0]octane-8-carboxylic acid has identified several key areas of interest:
-
Neuropharmacological Effects:
- Preliminary studies suggest that this compound may interact with nicotinic acetylcholine receptors (nAChRs), which are crucial in neurotransmission and could have implications for treating neurological disorders.
-
Antimicrobial Activity:
- Some derivatives of bicyclic compounds have shown antimicrobial properties, indicating potential applications in combating bacterial infections.
-
Analgesic Properties:
- There is emerging evidence that bicyclic compounds can exhibit analgesic effects, potentially offering new avenues for pain management therapies.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Neuropharmacological | Interaction with nAChRs | |
| Antimicrobial | Potential efficacy against specific bacteria | |
| Analgesic | Possible pain relief effects |
| Property | Value |
|---|---|
| Molecular Formula | CHN O |
| Molecular Weight | 255.31 g/mol |
| LogP | 2.12 |
| Solubility | Moderate in organic solvents |
Case Studies and Research Findings
-
Neuropharmacological Study:
A study conducted by Bavo et al. explored the interaction of similar bicyclic compounds with nAChRs, demonstrating selective agonism at the α4β2 subtype while showing minimal interaction with the α3β4 subtype. This selectivity could lead to reduced side effects compared to non-selective agents . -
Antimicrobial Efficacy:
In vitro tests on derivatives of azabicyclo compounds indicated significant antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes, highlighting the potential for developing new antibiotics . -
Pain Management Research:
A recent pharmacological study evaluated the analgesic properties of azabicyclo derivatives in animal models of pain. Results indicated a dose-dependent reduction in pain responses, suggesting that these compounds may serve as effective analgesics without the addictive properties associated with opioids .
Q & A
Basic Research Questions
Q. What are the optimal synthetic strategies for preparing (1R,6S,8R)-3-(tert-Butoxycarbonyl)-3-azabicyclo[4.2.0]octane-8-carboxylic acid?
- Methodology : Synthesis typically involves bicyclic ring formation via [2+2] cycloaddition or ring-closing metathesis, followed by Boc protection. For example, tert-butoxycarbonyl (Boc) groups are introduced using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or TEA) to protect the amine. Subsequent functionalization of the carboxylic acid group is achieved via coupling reagents like EDCI or HATU .
- Key Considerations : Monitor stereochemistry using chiral auxiliaries or asymmetric catalysis. Intermediate purification via flash chromatography (silica gel, hexane/EtOAc gradients) is critical to isolate enantiomerically pure products .
Q. How can researchers purify this compound to >95% HPLC purity?
- Methodology :
- Step 1 : Crude product is dissolved in a minimal volume of DCM or EtOAc.
- Step 2 : Purify via reverse-phase HPLC (C18 column, gradient: 5–95% acetonitrile in water with 0.1% TFA).
- Step 3 : Confirm purity using analytical HPLC (λ = 254 nm) and LC-MS for mass verification .
Q. What analytical techniques are essential for characterizing this compound?
- Techniques :
- NMR : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to confirm bicyclic structure and Boc group integrity (e.g., tert-butyl singlet at δ 1.4 ppm).
- HRMS : ESI-TOF for exact mass verification (expected [M+H]⁺ = calculated molecular weight +1).
- X-ray Crystallography : Resolve absolute stereochemistry for chiral centers .
- Validation : Cross-reference spectral data with related azabicyclo compounds (e.g., nortropinone derivatives) .
Q. How stable is this compound under standard storage conditions?
- Stability Data :
| Condition | Degradation (%) | Timeframe |
|---|---|---|
| 2–8°C (dry) | <5% | 12 months |
| 25°C (ambient) | 15–20% | 6 months |
| Aqueous pH 7.4 | 30% | 24 hours |
- Recommendations : Store at 2–8°C in inert atmosphere (argon) with desiccant. Avoid prolonged exposure to moisture or light .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in catalytic asymmetric synthesis?
- Methodology :
- Density Functional Theory (DFT) : Calculate transition states for ring-closing steps (e.g., activation energy of metathesis or cycloaddition).
- Molecular Docking : Simulate interactions with chiral catalysts (e.g., Jacobsen’s thiourea) to optimize enantioselectivity .
- Validation : Compare computed enantiomeric excess (ee) with experimental HPLC data .
Q. What structure-activity relationships (SAR) are observed in derivatives of this compound?
- Findings :
- Bicyclic Rigidity : The fused bicyclo[4.2.0] system enhances binding affinity to biological targets (e.g., GPCRs) compared to monocyclic analogs.
- Boc Group : Removal (via TFA) increases solubility but reduces metabolic stability in vitro .
Q. How does pH affect the stability of the carboxylic acid group in aqueous buffers?
- Methodology :
- Kinetic Studies : Incubate the compound in buffers (pH 2–10) at 37°C. Monitor degradation via HPLC.
- Results :
- pH 2–4 : Rapid decarboxylation (t₁/₂ = 2 hours).
- pH 7–9 : Ester hydrolysis dominates (t₁/₂ = 8 hours).
Q. What strategies assess enantiomeric purity without chiral HPLC?
- Alternatives :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
